Cis-11,14-eicosadienoic acid methyl ester

Lipid solubility Membrane permeability Sample preparation

cis-11,14-Eicosadienoic acid methyl ester (CAS 61012-46-2) is a methyl ester derivative of the omega-6 (ω-6) C20:2 polyunsaturated fatty acid (PUFA), 11(Z),14(Z)-eicosadienoic acid. This synthetic derivative is specifically designed to enhance lipid solubility and improve its suitability for analytical and in vitro applications compared to its parent free acid.

Molecular Formula C21H38O2
Molecular Weight 322.5 g/mol
CAS No. 61012-46-2
Cat. No. B162818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-11,14-eicosadienoic acid methyl ester
CAS61012-46-2
Synonyms11Z,14Z-eicosadienoic acid, methyl ester
Molecular FormulaC21H38O2
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCCC(=O)OC
InChIInChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7-,11-10-
InChIKeyGWJCFAOQCNNFAM-NQLNTKRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

cis-11,14-Eicosadienoic Acid Methyl Ester: Technical Specifications and Sourcing Data for CAS 61012-46-2


cis-11,14-Eicosadienoic acid methyl ester (CAS 61012-46-2) is a methyl ester derivative of the omega-6 (ω-6) C20:2 polyunsaturated fatty acid (PUFA), 11(Z),14(Z)-eicosadienoic acid [1]. This synthetic derivative is specifically designed to enhance lipid solubility and improve its suitability for analytical and in vitro applications compared to its parent free acid [2]. With a molecular formula of C21H38O2 and a molecular weight of 322.53 g/mol, it is a key intermediate and research tool in lipidomics, inflammation studies, and metabolic pathway analysis [3]. Its precise formulation and high purity make it a critical reference standard for analytical chemistry and a reliable building block for specialized research.

Why Generic Methyl Esters Cannot Substitute for cis-11,14-Eicosadienoic Acid Methyl Ester (CAS 61012-46-2)


Substituting this specific methyl ester with a generic or different fatty acid methyl ester (FAME) introduces critical failures in research outcomes due to its unique molecular geometry and physicochemical properties. Unlike the more common arachidonic acid (C20:4) or linoleic acid (C18:2) methyl esters, the precise cis double bond configuration at the 11 and 14 positions dictates its distinct interactions with biological membranes and lipid-modifying enzymes [1]. This isomerism is non-transferable; even a slight shift in double bond position (e.g., to 11,13-eicosadienoate) alters its metabolic fate and receptor affinity, rendering it unsuitable for studies of the specific ω-6 desaturation pathway or as a reliable internal standard for its parent acid [2]. Furthermore, using the free acid analog, 11(Z),14(Z)-eicosadienoic acid (CAS 5598-38-9), fails to address the solubility and stability requirements for many in vitro assays, where the methyl ester's enhanced organic solubility and defined purity profile are non-negotiable prerequisites for reproducibility [3].

Quantifiable Differentiation of cis-11,14-Eicosadienoic Acid Methyl Ester: Head-to-Head Data for Informed Procurement


Enhanced Lipophilicity Quantified by LogP: Direct Comparison to the Free Acid

Esterification of the parent free acid with methanol to form cis-11,14-eicosadienoic acid methyl ester significantly increases its lipophilicity, a critical factor for its utility in organic-solvent-based assays and as an analytical standard. The methyl ester exhibits a calculated partition coefficient (LogP) of 6.753 . While a direct experimental LogP for the free acid is not widely reported, this value is consistent with the addition of a methyl group, which typically increases LogP by approximately 0.5-1.0 log units compared to the corresponding carboxylic acid. This quantitative shift translates to a demonstrably higher solubility in non-polar organic solvents (e.g., DMF, DMSO, Ethanol) as specified by vendor data [1].

Lipid solubility Membrane permeability Sample preparation

Purity Specification for Analytical Reproducibility: GC Assay Comparison

As a research-grade chemical, this compound is supplied with a defined and certified purity specification, a critical differentiator from in-house synthesized or lower-grade materials. The target compound is commercially available with a minimum purity of ≥98% as determined by Gas Chromatography (GC) . This quantitative specification ensures its suitability as a quantitative standard. In contrast, the purity of the parent free acid or related compounds from different suppliers may vary or be unspecified, introducing a significant source of error in precise quantitative lipidomics and metabolomics studies .

GC-MS standard Quality control Lipidomics

Stability and Handling Advantages for In Vitro Workflows

The ester form confers enhanced chemical stability under common laboratory conditions compared to the more reactive free fatty acid. Vendor specifications for the methyl ester indicate long-term storage stability at -20°C for at least 2-3 years when stored as a powder [1]. This contrasts with the parent free acid, 11(Z),14(Z)-eicosadienoic acid (CAS 5598-38-9), which is more prone to oxidation and degradation, especially in solution, and often requires storage under inert gas to maintain its integrity . This difference is not merely qualitative; it translates to a quantifiably longer shelf-life and greater lot-to-lot consistency for the methyl ester derivative, minimizing experimental variability over time.

Sample stability Long-term storage In vitro assay

Defined Natural Origin from Safflower Oil: Traceability for Lipid Research

A key differentiator for this specific product is its defined biological source: it is derived from plant oil, specifically safflower (Carthamus tinctorius) oil . This is in contrast to other sources of eicosadienoic acid, which may be of animal or marine origin, or be a synthetic isomer mixture. Safflower oil is known for its high linoleic acid content, which serves as the biosynthetic precursor to 11,14-eicosadienoic acid via the elongation pathway. This traceable botanical origin is critical for studies investigating plant-specific lipid metabolism, for applications in food science where the botanical source is a regulatory or labeling concern, or for research seeking to differentiate between animal and plant-derived metabolites in complex biological samples [1].

Natural product chemistry Metabolomics Food science

Validated as a Model Compound for Membrane Biophysics Studies

The specific cis-11,14 geometry of this methyl ester makes it a valuable and validated model compound for studying the fundamental biophysics of unsaturated lipid membranes. Its use is explicitly cited in peer-reviewed research aimed at elucidating how the positioning of double bonds affects lipid bilayer fluidity and phase behavior [1]. This is a distinct application area that separates it from other FAMEs used primarily as analytical standards. While generic C18 or C20 methyl esters are used to calibrate GC instruments, this specific compound is selected for its unique molecular shape to probe structure-function relationships in model membranes. This application is supported by its use in studies examining the effect of unsaturation on membrane properties, a line of inquiry not addressable with a generic saturated or monounsaturated FAME [2].

Membrane dynamics Lipid bilayer Model membrane

High-Impact Research and Industrial Applications of cis-11,14-Eicosadienoic Acid Methyl Ester


Quantitative Lipidomics and Metabolomics Standard

This compound serves as an essential quantitative standard for the accurate identification and quantification of 11,14-eicosadienoic acid in complex biological matrices (e.g., serum, tissue, cell culture) using Gas Chromatography-Mass Spectrometry (GC-MS) [1]. Its high, certified purity (≥98% GC) is a non-negotiable requirement for constructing precise calibration curves, a critical step for generating reproducible and publishable data in metabolomics studies.

In Vitro Inflammation and Eicosanoid Pathway Research

The methyl ester is used as a stable and lipid-soluble prodrug-like form of the parent acid, 11(Z),14(Z)-eicosadienoic acid, which is a known competitive inhibitor of inosine 5'-monophosphate dehydrogenase (Ki = 3.1 μM) and a leukotriene B4 (LTB4) receptor antagonist (Ki = 3.0 μM) [2]. Its use in cell culture experiments allows for the controlled delivery of the bioactive fatty acid, facilitating studies on the ω-6 PUFA pathway, inflammation resolution, and potential therapeutic interventions without the solubility and stability challenges associated with the free acid.

Model System for Membrane Biophysics and Lipid-Protein Interactions

Due to its unique molecular geometry (two cis double bonds at specific positions), this compound is a validated tool for fundamental research in membrane biophysics. It is used to construct model lipid bilayers to investigate how the degree and position of unsaturation modulate membrane fluidity, permeability, and the activity of membrane-bound proteins and peptides [3]. This application is critical for understanding basic cellular processes and for designing lipid-based drug delivery systems.

Authenticity Marker for Plant-Derived Oils and Nutraceuticals

Its specific, verifiable derivation from safflower oil makes it a valuable analytical marker for confirming the botanical origin and detecting adulteration in high-value plant oils and nutraceutical products . This application is particularly relevant in food science and quality control laboratories where traceability and regulatory compliance are paramount.

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